molecular formula C16H23F3N2O2S B5570398 (3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine

(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine

Cat. No.: B5570398
M. Wt: 364.4 g/mol
InChI Key: FJXIUDMJRGELEX-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine is a useful research compound. Its molecular formula is C16H23F3N2O2S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.14323364 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties in Polymer Chemistry

A study by Liu et al. (2013) explored the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, which are structurally related to the chemical . These diamines were used to create fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited properties like high glass transition temperatures, solubility in organic solvents, and low moisture absorption, making them potentially valuable in high-performance material applications (Liu et al., 2013).

Development of Inverse Agonists

Duan et al. (2019) worked on the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists. The study involved structure-based design and optimization, identifying key structural elements for high selectivity. The compounds developed demonstrated promising pharmacokinetic properties and efficacy in mouse models, suggesting potential applications in therapeutic interventions (Duan et al., 2019).

Exploration in Organic Chemistry

Králová et al. (2019) synthesized N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine. They observed the formation of pyrrolidin-3-ones under certain reactions, providing insights into the rearrangement mechanisms and scope of these reactions. This study contributes to understanding the behavior of similar sulfonamide compounds in organic synthesis (Králová et al., 2019).

Ligand Substitution Kinetics in Platinum Complexes

Owen et al. (2004) investigated pyridinium-derived N-heterocyclic carbene complexes of platinum, focusing on synthesis, structure, and ligand substitution kinetics. Their study provides valuable information on the properties of these complexes, which are structurally related to the chemical , particularly in terms of their ligand dynamics and potential catalytic applications (Owen et al., 2004).

Antimicrobial Activity

Zareef et al. (2008) conducted a study on the synthesis of compounds including 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which are structurally similar to the chemical . They evaluated these compounds for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Zareef et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The study of trifluoromethylated compounds is an active area of research in medicinal chemistry . This compound, with its unique structure, could be of interest for future studies.

Properties

IUPAC Name

(3S,4R)-N,N-dimethyl-4-propyl-1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2O2S/c1-4-7-12-10-21(11-14(12)20(2)3)24(22,23)15-9-6-5-8-13(15)16(17,18)19/h5-6,8-9,12,14H,4,7,10-11H2,1-3H3/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXIUDMJRGELEX-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N(C)C)S(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1N(C)C)S(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.